

Quantum Chemical Calculations for 2-Methylthiazole-5-carbaldehyde: A Technical Guide

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Compound of Interest

Compound Name: 2-Methylthiazole-5-carbaldehyde

Cat. No.: B182251

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Introduction: **2-Methylthiazole-5-carbaldehyde** is a heterocyclic compound of significant interest in medicinal chemistry and materials science, serving as a versatile intermediate in the synthesis of various bioactive molecules and functional materials.[1][2] Understanding its three-dimensional structure, electronic properties, and reactive sites is paramount for designing novel derivatives with enhanced efficacy and specific functionalities. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a powerful in-silico approach to elucidate these properties at the atomic level. This guide details the theoretical framework and computational protocol for a comprehensive analysis of **2-Methylthiazole-5-carbaldehyde**.

Computational Methodology

The protocol outlined below is based on established methods for the quantum chemical analysis of thiazole derivatives. The primary approach involves Density Functional Theory (DFT), which offers a favorable balance between computational cost and accuracy for systems of this size.

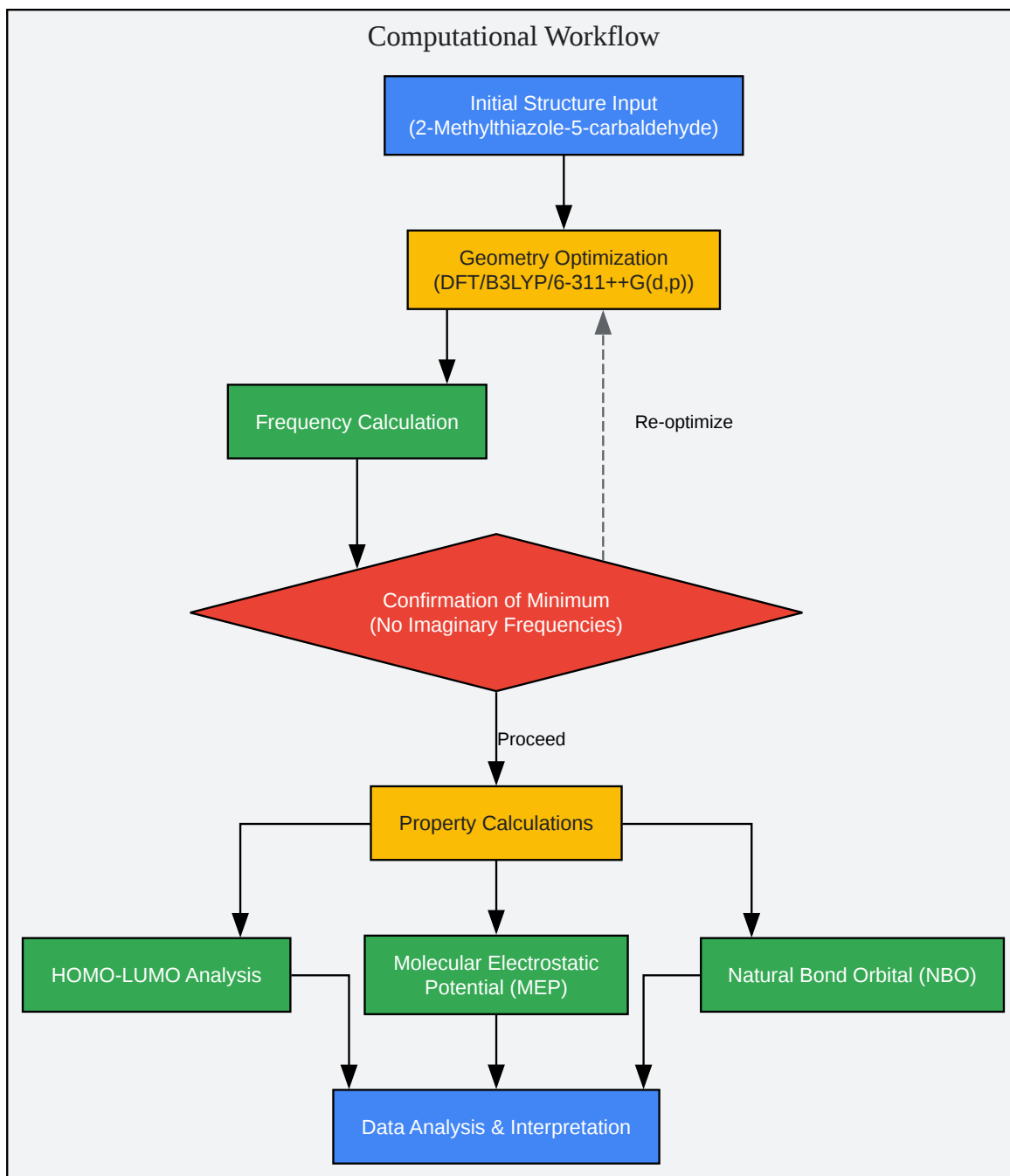
Experimental Protocols:

All calculations would be performed using a computational chemistry software package such as Gaussian. The initial geometry of **2-Methylthiazole-5-carbaldehyde** can be modeled using standard bond lengths and angles and then optimized. The optimization and subsequent

calculations are typically carried out using the B3LYP (Becke's three-parameter Lee-Yang-Parr) hybrid functional. This functional is widely used as it provides reliable results for a broad range of organic molecules. The 6-311++G(d,p) basis set is commonly employed for such studies, as it provides a good description of electron distribution, including polarization and diffuse functions, which are important for accurately modeling molecular properties.

The computational workflow proceeds as follows:

- **Geometry Optimization:** The molecule's structure is optimized to find the minimum energy conformation. This step is crucial as all subsequent calculations are performed on this optimized geometry.
- **Vibrational Frequency Analysis:** A frequency calculation is performed on the optimized structure to confirm that it represents a true energy minimum (i.e., no imaginary frequencies) and to predict the theoretical vibrational spectra (IR and Raman).
- **Electronic Property Analysis:** The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The energies of these frontier orbitals and their energy gap are key indicators of the molecule's chemical reactivity and kinetic stability.
- **Molecular Electrostatic Potential (MEP) Analysis:** An MEP map is generated to visualize the charge distribution and identify regions susceptible to electrophilic and nucleophilic attack.
- **Natural Bond Orbital (NBO) Analysis:** NBO analysis is conducted to study intramolecular charge transfer, hyperconjugative interactions, and the delocalization of electron density within the molecule.



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A typical workflow for DFT-based quantum chemical calculations.

Data Presentation

The following tables summarize the expected quantitative data from the described calculations.

Note: The values presented are illustrative and serve as a template for reporting results from an actual computational study.

Molecular Structure

The optimized molecular structure provides the foundation for all other property calculations.

Key geometrical parameters are detailed below.

Molecular structure of **2-Methylthiazole-5-carbaldehyde** with atom numbering.

Table 1: Optimized Geometrical Parameters (Representative Data)

Parameter	Bond Length (Å)	Parameter	Bond Angle (°)	Parameter	Dihedral Angle (°)
N1-C2	1.37	C5-N1-C2	110.5	N1-C5-C4-S3	0.0
C2-S3	1.76	N1-C2-S3	115.0	C2-N1-C5-C(CHO)	180.0
S3-C4	1.72	C2-S3-C4	89.0	H4-C4-C5-C(CHO)	180.0
C4-C5	1.38	S3-C4-C5	111.5	N1-C5-C(CHO)-O	0.0
C5-N1	1.32	C4-C5-N1	114.0	C4-C5-C(CHO)-H	0.0
C5-C(CHO)	1.45	N1-C5-C(CHO)	122.0		
C(CHO)=O	1.21	C4-C5-C(CHO)	124.0		

| C2-C(Me) | 1.50 | O=C-H | 121.0 | | |

Vibrational Analysis

Vibrational frequency calculations are essential for characterizing the molecule and ensuring a stable optimized geometry. The predicted wavenumbers can be compared with experimental FT-IR and FT-Raman spectra.

Table 2: Calculated Vibrational Frequencies and Assignments (Representative Data)

Wavenumber (cm ⁻¹)	Assignment	Description
3080	$\nu(\text{C-H})$	Aromatic C-H stretch (thiazole ring)
2985	$\nu_{\text{as}}(\text{C-H})$	Asymmetric C-H stretch (methyl group)
2855	$\nu(\text{C-H})$	Aldehyde C-H stretch
1695	$\nu(\text{C=O})$	Carbonyl stretch (aldehyde)
1610	$\nu(\text{C=N})$	Thiazole ring C=N stretch
1520	$\nu(\text{C=C})$	Thiazole ring C=C stretch
1450	$\delta_{\text{as}}(\text{CH}_3)$	Asymmetric CH ₃ bend
1380	$\delta_{\text{s}}(\text{CH}_3)$	Symmetric CH ₃ bend
850	$\gamma(\text{C-H})$	Out-of-plane C-H bend

| 680 | $\nu(\text{C-S})$ | Thiazole ring C-S stretch |

Electronic Properties and Reactivity

The frontier molecular orbitals, HOMO and LUMO, are central to describing the electronic behavior and reactivity of a molecule. The HOMO-LUMO energy gap is a crucial parameter for determining molecular stability and reactivity.

Table 3: Electronic Properties and Global Reactivity Descriptors (Representative Data)

Parameter	Symbol	Value (eV)	Formula
HOMO Energy	E_HOMO	-6.85	-
LUMO Energy	E_LUMO	-2.15	-
Energy Gap	ΔE	4.70	$E_{\text{LUMO}} - E_{\text{HOMO}}$
Ionization Potential	IP	6.85	$-E_{\text{HOMO}}$
Electron Affinity	EA	2.15	$-E_{\text{LUMO}}$
Electronegativity	χ	4.50	$(IP + EA) / 2$
Chemical Hardness	η	2.35	$(IP - EA) / 2$
Softness	S	0.21	$1 / (2\eta)$

| Electrophilicity Index | ω | $4.31 | \chi^2 / (2\eta) |$

Interpretation of Results

- **Molecular Geometry:** The planarity of the thiazole ring, as indicated by the dihedral angles approaching 0° or 180°, suggests a delocalized π -electron system. Bond lengths and angles can be compared with experimental X-ray diffraction data for validation.
- **Vibrational Spectra:** The prominent C=O stretching frequency around 1695 cm^{-1} is a characteristic feature of the aldehyde group. The positions of these theoretical bands help in assigning experimental spectra.
- **Reactivity Insights:**
 - **HOMO-LUMO Gap:** The relatively large energy gap ($\Delta E = 4.70 \text{ eV}$) suggests high kinetic stability and low chemical reactivity. Molecules with smaller gaps are generally more reactive.
 - **Molecular Electrostatic Potential (MEP):** The MEP map visually identifies reactive sites. The region around the carbonyl oxygen atom is expected to show a negative potential (red), making it a site for electrophilic attack. Conversely, regions around the hydrogen atoms will show a positive potential (blue), indicating sites for nucleophilic attack. The

nitrogen atom in the thiazole ring also represents a potential site for electrophilic interaction.

- Electrophilicity Index: The value of ω (4.31 eV) categorizes the molecule as a moderate electrophile, capable of accepting electron density in reactions.

Conclusion

The quantum chemical analysis of **2-Methylthiazole-5-carbaldehyde** using DFT provides comprehensive insights into its structural, vibrational, and electronic properties. This theoretical data is invaluable for understanding its reactivity, stability, and potential intermolecular interactions. For researchers in drug development and materials science, this computational approach offers a rational basis for designing new derivatives with tailored biological activities or physical properties, thereby accelerating the discovery and optimization process.

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- To cite this document: BenchChem. [Quantum Chemical Calculations for 2-Methylthiazole-5-carbaldehyde: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b182251#quantum-chemical-calculations-for-2-methylthiazole-5-carbaldehyde]

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